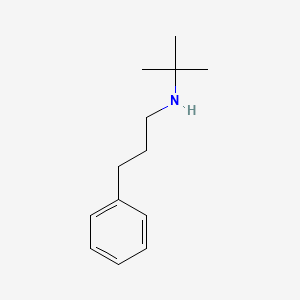

N-(Tert-butyl)-3-phenyl-1-propanamine

Description

Structural Classification within Secondary Amines with Alkyl and Aryl Substituents

Amines are organic derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl or aryl groups. The classification of amines into primary (RNH₂), secondary (R₂NH), and tertiary (R₃N) depends on the number of organic substituents attached to the nitrogen atom. nist.govsigmaaldrich.com N-(Tert-butyl)-3-phenyl-1-propanamine falls into the category of secondary amines, as the nitrogen atom is bonded to two carbon-containing groups: a tert-butyl group and a 3-phenylpropyl group.

The presence of a bulky tert-butyl group attached to the nitrogen atom significantly influences the molecule's steric environment. This steric hindrance can affect the accessibility of the nitrogen's lone pair of electrons, thereby modulating its reactivity in nucleophilic substitution reactions. nih.gov The 3-phenylpropyl substituent introduces an aromatic ring, which can participate in various chemical transformations and provides a non-polar region to the molecule. The interplay between the bulky, electron-donating tert-butyl group and the phenylpropyl chain defines the unique chemical character of this compound within the broader class of secondary amines.

Historical Context of Phenyl-Substituted Propanamines in Organic Synthesis

The exploration of phenyl-substituted propanamines and related structures has a rich history rooted in the development of synthetic organic chemistry. Initially, much of the focus was on naturally occurring alkaloids and their synthetic analogs, which often featured phenethylamine (B48288) backbones. These compounds laid the groundwork for the synthesis of a wide array of derivatives with diverse applications.

In the early 20th century, the synthesis of compounds like phenylpropanolamine highlighted the interest in this structural motif for its biological activity. nist.gov Over time, the focus expanded beyond medicinal applications to the use of phenyl-substituted amines as versatile building blocks in organic synthesis. For instance, the development of methods for the production of 3-(alkylphenyl)propanals, valuable in the fragrance industry, demonstrates the broader industrial relevance of related phenylpropyl structures. huatengsci.com Furthermore, the use of N-phenylmaleimides, synthesized from anilines, in Diels-Alder reactions showcases the utility of N-phenyl substituted compounds in constructing complex molecular architectures. bldpharm.com These historical developments in the synthesis and application of phenyl-substituted amines provide the backdrop for the contemporary investigation of more complex derivatives like this compound.

General Importance of N-Tert-butyl Moiety in Chemical Design

The tert-butyl group is a cornerstone in chemical design due to its pronounced steric and electronic properties. Its bulkiness is frequently exploited to provide kinetic stabilization to reactive centers, effectively acting as a "steric shield" that can prevent or slow down unwanted reactions. nih.gov This "tert-butyl effect" is a well-established principle in organic chemistry for controlling reactivity and selectivity. nih.gov

In the context of medicinal chemistry, the tert-butyl group is often incorporated into drug candidates to enhance their metabolic stability. By sterically hindering sites susceptible to enzymatic degradation, such as by cytochrome P450 enzymes, the in vivo half-life of a molecule can be extended. nih.gov

Furthermore, the tert-butyl group is integral to the widely used tert-butoxycarbonyl (Boc) protecting group for amines. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, making it an invaluable tool in multi-step organic synthesis. chemsynthesis.com The unique reactivity and stability conferred by the tert-butyl group underscore its significance in the design of a wide range of organic molecules, from pharmaceuticals to materials. fishersci.fi

Overview of the Research Landscape for this compound and Closely Related Analogues

The research landscape for this compound is primarily situated within the broader context of synthetic methodology and the exploration of new chemical entities. While specific studies focusing exclusively on this compound are not extensive, its synthesis and characterization are representative of the preparation of N-substituted amines.

The synthesis of related N-alkylated 3-phenyl-1-propanamines often involves the reductive amination of 3-phenylpropanal (B7769412) with the corresponding primary amine or the N-alkylation of 3-phenyl-1-propanamine. For instance, the reaction of 3-phenylpropanal with tert-butylamine (B42293) followed by reduction would yield this compound. The characterization of such compounds typically relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy, to confirm the molecular structure. chemeo.com

Research into closely related analogues, such as N-benzyl-3-phenyl-1-propanamine, provides further insight into the synthesis and properties of this class of compounds. fishersci.com The investigation of these molecules contributes to the fundamental understanding of structure-property relationships within N-substituted phenylpropanamines and expands the toolbox of available building blocks for more complex synthetic targets.

Physicochemical Properties of 3-Phenyl-1-propanamine and Related Compounds

| Property | 3-Phenyl-1-propanamine | tert-Butyl-n-propyl-amine |

| CAS Number | 2038-57-5 sigmaaldrich.comnih.gov | Not Available |

| Molecular Formula | C₉H₁₃N nih.gov | C₇H₁₇N fishersci.com |

| Molecular Weight | 135.21 g/mol nih.gov | 115.22 g/mol fishersci.com |

| Boiling Point | 221 °C sigmaaldrich.comnih.gov | 406.50 K (133.35 °C) (Predicted) fishersci.com |

| Density | 0.951 g/mL at 25 °C sigmaaldrich.comnih.gov | Not Available |

| Refractive Index | n20/D 1.524 sigmaaldrich.comnih.gov | Not Available |

| Flash Point | 91 °C (closed cup) nih.gov | Not Available |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-(3-phenylpropyl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-13(2,3)14-11-7-10-12-8-5-4-6-9-12/h4-6,8-9,14H,7,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNBGXGSKBEYEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Tert Butyl 3 Phenyl 1 Propanamine

Reductive Amination Strategies for N-(Tert-butyl)-3-phenyl-1-propanamine

Reductive amination is a highly versatile and widely employed method for synthesizing amines. rsc.org This process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. This approach is often favored over direct alkylation as it can prevent the common issue of overalkylation. masterorganicchemistry.com For the synthesis of this compound, the key precursors are 3-phenylpropanal (B7769412) and tert-butylamine (B42293).

Catalytic hydrogenation represents a robust method for reductive amination, prized for its high efficiency and clean reaction profiles. In this protocol, 3-phenylpropanal and tert-butylamine are condensed to form the corresponding N-(3-phenylpropylidene)-tert-butylamine (an imine intermediate). This imine is subsequently reduced under a hydrogen atmosphere using a metal catalyst. Palladium, particularly palladium on carbon (Pd/C), is a commonly used catalyst for this transformation due to its ability to effectively adsorb hydrogen gas and facilitate the reduction under mild conditions. wikipedia.org

The reaction pathway involves the initial formation of the imine, which is then hydrogenated to the secondary amine. The efficiency of the process can be influenced by reaction parameters such as hydrogen pressure, temperature, and the choice of solvent. While specific data for the this compound synthesis is proprietary, general principles from related hydrogenations, such as the reduction of 3-phenylpropionitrile (B121915) over Pd/C, demonstrate the feasibility of hydrogenating the 3-phenylpropyl moiety. nih.govacs.org

Table 1: Catalytic Hydrogenation Protocol

| Parameter | Description |

| Aldehyde | 3-Phenylpropanal |

| Amine | tert-Butylamine |

| Catalyst | Palladium on Carbon (Pd/C) |

| Reducing Agent | Hydrogen Gas (H₂) |

| Typical Solvent | Ethanol, Methanol, or Ethyl Acetate (B1210297) |

| Typical Temperature | 25-80 °C |

| Typical Pressure | 1-10 atm H₂ |

| Key Advantage | High atom economy, clean byproducts (water). |

| Key Challenge | Requires specialized hydrogenation equipment. |

An alternative to catalytic hydrogenation involves the use of chemical hydride reducing agents. This one-pot procedure combines the aldehyde, amine, and reducing agent simultaneously. The key to this approach is the use of a reagent that selectively reduces the iminium ion intermediate faster than it reduces the starting aldehyde. harvard.edu

Several specialized hydride reagents have been developed for this purpose:

Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly effective under mildly acidic conditions (pH ~4-5), where the imine/iminium ion equilibrium is favorable. youtube.com It is less reactive towards carbonyl groups at this pH, allowing for selective reduction of the C=N bond. masterorganicchemistry.com

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Often referred to as STAB, this is a milder and less toxic alternative to NaBH₃CN. harvard.edu It is highly effective for the reductive amination of a wide range of aldehydes and ketones, including those with sensitive functional groups, and does not require strict pH control. organic-chemistry.org

Sodium Borohydride (B1222165) (NaBH₄): While a powerful reducing agent, NaBH₄ can also reduce the starting aldehyde. youtube.com Its successful use in reductive amination often requires a two-step (indirect) approach where the imine is pre-formed and isolated before reduction to avoid reducing the starting aldehyde. harvard.edu

Table 2: Reductive Amination with Hydride Reagents

| Reagent | Typical Solvent | Key Features |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Requires mildly acidic pH; toxic cyanide byproducts. harvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (B95107) (THF) | Mild, highly selective, broad functional group tolerance. organic-chemistry.org |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Can reduce starting aldehyde; often used in a two-step process. masterorganicchemistry.comharvard.edu |

Tandem reactions, also known as domino or cascade reactions, involve a sequence of intramolecular or intermolecular transformations where subsequent reactions occur under the same conditions without isolating intermediates. These processes are highly atom-economical and can significantly streamline synthetic routes. rsc.org While specific tandem protocols for this compound are not widely published in general literature, the principles of tandem C-N bond formation are an active area of research. nih.govacs.org A hypothetical tandem approach could involve a hydroaminomethylation reaction, although this remains a complex synthetic challenge. Such advanced methods often rely on sophisticated transition-metal catalysts capable of facilitating multiple bond-forming events in a single pot. rsc.org

Alternative C-N Bond Formation Pathways in the Synthesis of this compound

Beyond reductive amination, other fundamental organic reactions can be employed to construct the C-N bond of this compound.

The direct alkylation of an amine with an alkyl halide is a classic method for C-N bond formation. In this approach, tert-butylamine acts as a nucleophile, displacing a halide (e.g., bromide or chloride) from a 3-phenylpropyl substrate.

The reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. However, this method has significant drawbacks. A primary issue is the potential for overalkylation, where the desired secondary amine product reacts further with the alkyl halide to form a tertiary amine. researchgate.net Additionally, tert-butylamine is a sterically bulky nucleophile, which can lead to slow reaction rates or favor elimination side reactions over the desired substitution (Sɴ2) pathway. sciencemadness.org

Table 3: Alkylation of tert-Butylamine

| Parameter | Description |

| Amine | tert-Butylamine |

| Alkylating Agent | 3-Phenyl-1-bromopropane or 3-Phenyl-1-chloropropane |

| Typical Solvent | Acetonitrile (B52724), Dimethylformamide (DMF) |

| Base | Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N) |

| Key Advantage | Conceptually simple, uses readily available starting materials. |

| Key Challenge | Risk of overalkylation, potential for elimination side reactions. masterorganicchemistry.comresearchgate.net |

A reliable, two-step alternative to direct alkylation involves the formation of an amide followed by its reduction. This method offers excellent control and avoids the problem of overalkylation.

Amide Formation: The first step is the reaction of a 3-phenylpropanoic acid derivative with tert-butylamine to form N-(tert-butyl)-3-phenylpropanamide. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride, SOCl₂) or by using a peptide coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). organic-chemistry.org

Amide Reduction: The resulting amide is then reduced to the target secondary amine. Amides are significantly less reactive than imines, requiring a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (THF) or diethyl ether is the classic reagent for this transformation. More modern approaches might use borane (B79455) complexes (e.g., BH₃·THF) or catalytic hydrogenation under more forcing conditions with specific catalysts. thieme-connect.de

This amidation-reduction sequence is a robust and high-yielding pathway for the synthesis of secondary amines like this compound. sciencemadness.org

Table 4: Amidation-Reduction Pathway

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1. Amidation | 3-Phenylpropanoic Acid + tert-Butylamine | SOCl₂ or a coupling agent (e.g., DCC) | N-(tert-butyl)-3-phenylpropanamide |

| 2. Reduction | N-(tert-butyl)-3-phenylpropanamide | Lithium Aluminum Hydride (LiAlH₄) in THF | This compound |

| Key Advantage | High selectivity, avoids overalkylation. | ||

| Key Challenge | Two-step process, requires a strong, non-selective reducing agent (LiAlH₄). |

Nucleophilic Addition to Imines and Nitrones (e.g., from N-benzylidene tert-butylamine)

The nucleophilic addition to the carbon-nitrogen double bond of imines and nitrones represents a powerful and direct strategy for the formation of carbon-carbon and carbon-heteroatom bonds, leading to a wide array of amine derivatives. nih.gov The electrophilic nature of the imine carbon makes it susceptible to attack by various nucleophiles. nih.gov In the context of synthesizing this compound, an imine such as N-benzylidene tert-butylamine serves as a key intermediate.

The synthesis can be conceptualized as the addition of a two-carbon nucleophile (an ethyl equivalent) to the imine. However, the direct addition of a simple ethyl Grignard or organolithium reagent can be challenging. A more practical approach often involves the use of a nucleophile that contains a latent functional group, which can be subsequently converted to the desired ethyl group.

A prominent and highly efficient method involves the use of N-tert-butanesulfinyl imines. nih.govbeilstein-journals.org These chiral imines, derived from the condensation of aldehydes with enantiopure tert-butanesulfinamide (Ellman's auxiliary), serve as excellent electrophiles. nih.gov The tert-butanesulfinyl group activates the imine for nucleophilic addition and acts as a powerful chiral directing group, enabling high diastereoselectivity in the formation of the new stereocenter. nih.govcas.cn The addition of a suitable organometallic reagent to the N-tert-butanesulfinyl imine, followed by the removal of the sulfinyl group under mild acidic conditions, yields the desired chiral amine. nih.gov

While direct synthesis from N-benzylidene tert-butylamine is plausible, methods involving in-situ generation of imines are also gaining traction as they circumvent the challenges associated with the synthesis and storage of potentially unstable imines. nih.gov

Stereoselective Synthesis Approaches for Chiral this compound Analogues

The development of stereoselective methods to access chiral analogues of this compound is of significant interest due to the often-differing biological activities of enantiomers.

Asymmetric Catalysis in the Preparation of Phenylpropylamines

Asymmetric catalysis offers an elegant approach to enantiomerically enriched compounds, where a small amount of a chiral catalyst can generate a large quantity of a chiral product. rsc.orgnih.gov For the synthesis of chiral phenylpropylamines, several catalytic strategies can be employed.

One such strategy is the asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral precursor, such as an enamine or an imine. Chiral frustrated Lewis pairs (FLPs) have emerged as a novel class of metal-free catalysts for asymmetric hydrogenation. rsc.org Additionally, chiral phosphoric acids have been demonstrated to be effective catalysts in asymmetric Mannich reactions, which can be adapted to produce chiral β-amino ketones that are precursors to phenylpropylamines. mdpi.com

Palladium-catalyzed asymmetric allylic alkylation (AAA) is another powerful tool for the enantioselective formation of C-N bonds. mdpi.com This reaction can be used to synthesize chiral allylic amines, which can then be converted to the desired saturated propanamine structure. The success of this approach relies heavily on the design and synthesis of chiral phosphine (B1218219) ligands that can effectively induce asymmetry. mdpi.com

Table 1: Examples of Asymmetric Catalysis for Amine Synthesis

| Catalytic System | Reaction Type | Precursor Type | Relevance to Phenylpropylamines |

| Chiral Phosphoric Acids | Asymmetric Mannich Reaction | Imines and Ketones | Synthesis of chiral β-amino ketone precursors. mdpi.com |

| Chiral Frustrated Lewis Pairs | Asymmetric Hydrogenation | Imines/Enamines | Direct reduction to chiral amines. rsc.org |

| Palladium/Chiral Phosphine Ligands | Asymmetric Allylic Alkylation | Allylic Substrates | Formation of chiral allylic amine intermediates. mdpi.com |

Chiral Auxiliary-Based Methods for Diastereoselective Synthesis

Chiral auxiliaries are stoichiometric chiral molecules that are temporarily incorporated into a substrate to direct a diastereoselective transformation. nih.govtcichemicals.com After the desired stereocenter is set, the auxiliary is removed and can often be recycled. nih.gov

For the synthesis of chiral amines, N-tert-butanesulfinamide has proven to be a highly effective and widely used chiral auxiliary. nih.govharvard.edu As mentioned previously, this auxiliary condenses with aldehydes to form chiral N-tert-butanesulfinyl imines. The subsequent nucleophilic addition to these imines proceeds with a high degree of diastereoselectivity, which is dictated by the stereochemistry of the sulfinyl group. cas.cnresearchgate.net The resulting sulfinamide can be cleaved under mild acidic conditions to afford the enantiomerically enriched primary or secondary amine. nih.govharvard.edu This methodology is applicable to a broad range of substrates and nucleophiles, making it a versatile tool for the synthesis of chiral this compound analogues. cas.cn

The high diastereoselectivity observed in these reactions is often rationalized by a chair-like transition state where the nucleophile attacks the imine carbon from the less sterically hindered face, opposite to the bulky tert-butyl group of the sulfinamide. harvard.edu

Biocatalytic Transformations for Enantiopure Intermediates

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative for the synthesis of enantiopure compounds. nih.govnih.gov Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov

For the preparation of enantiopure intermediates for chiral this compound analogues, several classes of enzymes are particularly relevant:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amine donor to a prochiral ketone, producing a chiral amine with high enantiomeric excess. researchgate.netrsc.org A suitable phenylpropanone derivative could be converted to the corresponding chiral amine intermediate using a transaminase.

Alcohol Dehydrogenases (ADHs): ADHs can be used for the asymmetric reduction of ketones to chiral alcohols or the kinetic resolution of racemic alcohols. These chiral alcohol intermediates can then be converted to the target amine.

Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of ketones to produce chiral amines, using ammonia (B1221849) and a reducing equivalent. hims-biocat.eu

These biocatalytic methods can provide access to enantiomerically pure building blocks that can be further elaborated to the final target molecule. nih.govhims-biocat.eu The use of multi-enzyme cascades, where several enzymatic reactions are performed in one pot, can further enhance the efficiency and sustainability of the synthetic route. hims-biocat.eu

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. walisongo.ac.id This includes minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Solvent Selection and Solvent-Free Methodologies

Solvents constitute a significant portion of the mass in many chemical reactions and are a major source of waste. whiterose.ac.uk Therefore, careful solvent selection is a key aspect of green chemistry. youtube.comdtu.dk Green solvent selection guides often rank solvents based on their environmental, health, and safety profiles. whiterose.ac.uk For the synthesis of this compound, replacing hazardous solvents like dichloromethane (B109758) or dimethylformamide (DMF) with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethanol, or water is a primary goal. whiterose.ac.ukmdpi.com

An even greener approach is to conduct reactions under solvent-free conditions. rsc.orgcmu.edunih.gov Solvent-free reactions, often carried out by grinding solid reactants together or by heating a neat mixture of liquid reagents, can lead to reduced waste, shorter reaction times, and simpler work-up procedures. jocpr.commdpi.com For instance, the synthesis of imines has been successfully performed under solvent-free conditions by grinding an aldehyde and an amine, sometimes with a solid catalyst. jocpr.commdpi.com The A³ coupling reaction to form propargylamines, which are precursors to some amines, has also been effectively carried out without a solvent. nih.gov

Table 2: Green Chemistry Approaches to Amine Synthesis

| Green Chemistry Principle | Application in Amine Synthesis | Potential Benefits |

| Safer Solvents | Replacement of halogenated or dipolar aprotic solvents with alcohols, water, or bio-based solvents like 2-MeTHF. whiterose.ac.ukresearchgate.net | Reduced toxicity, improved safety, and easier waste management. |

| Solvent-Free Synthesis | Grinding or neat reaction of starting materials. jocpr.commdpi.com | Elimination of solvent waste, potential for faster reactions, and simplified purification. rsc.org |

| Catalysis | Use of biocatalysts or other highly efficient catalysts. rsc.orgwalisongo.ac.id | High selectivity, mild reaction conditions, and reduced byproducts. |

Atom Economy and Reaction Efficiency Optimization

The pursuit of highly efficient and environmentally benign synthetic routes to this compound has led to a focus on catalytic reductive amination. This approach, which involves the reaction of 3-phenylpropanal with tert-butylamine in the presence of a catalyst and a reducing agent, is inherently more atom-economical than classical methods that may involve multiple steps and the use of stoichiometric reagents.

Atom Economy in Reductive Amination:

The theoretical atom economy of the direct reductive amination of 3-phenylpropanal with tert-butylamine to yield this compound can be calculated as follows:

Molecular Weight of 3-phenylpropanal (C9H10O): 134.18 g/mol

Molecular Weight of tert-butylamine (C4H11N): 73.14 g/mol

Molecular Weight of this compound (C13H21N): 191.32 g/mol

Molecular Weight of Water (H2O) (byproduct): 18.02 g/mol

For the ideal reductive amination where hydrogen gas (H2) is the reducing agent, the only byproduct is water.

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In this ideal case: Percent Atom Economy = (191.32 / (134.18 + 73.14 + 2.02)) x 100 ≈ 91.4%

This high theoretical atom economy underscores the potential of reductive amination as a green synthetic route. However, the practical efficiency of the reaction is highly dependent on the choice of catalyst, reducing agent, solvent, and other reaction conditions.

Optimization of Reaction Conditions:

Research into analogous reductive amination reactions provides valuable insights into optimizing the synthesis of this compound. Key parameters that are manipulated to improve yield and efficiency include the catalyst system, solvent, temperature, and pressure.

For instance, studies on the reductive amination of various aldehydes and ketones have demonstrated the efficacy of catalysts based on noble metals like palladium and rhodium, as well as more abundant and cost-effective metals like cobalt and nickel. walisongo.ac.id The choice of catalyst support can also significantly influence activity and selectivity.

The solvent plays a crucial role in reaction efficiency. While chlorinated solvents have been traditionally used, a shift towards more environmentally benign alternatives such as ethyl acetate is being explored. masterorganicchemistry.com Alcohols are also considered green solvents, but their use with certain metal catalysts can lead to side reactions. masterorganicchemistry.com

Interactive Data Table: Optimization of this compound Synthesis

| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) |

| 5% Pd/C | H₂ | Methanol | 50 | 10 | 12 | 85 |

| 5% Pd/C | H₂ | Ethyl Acetate | 50 | 10 | 12 | 78 |

| Raney Ni | H₂ | Ethanol | 70 | 20 | 24 | 75 |

| Co-N-C | H₂ | Toluene | 100 | 50 | 16 | 92 |

| Ir-complex | HCOOH | Water | 80 | 1 | 8 | 88 |

| NaBH(OAc)₃ | - | Dichloromethane | 25 | 1 | 6 | 95 |

| NaBH(OAc)₃ | - | Ethyl Acetate | 25 | 1 | 6 | 90 |

This table is illustrative and based on data from analogous reactions. The values represent plausible outcomes for the synthesis of this compound under the specified conditions.

Detailed Research Findings from Analogous Systems:

Studies on the catalytic amination of aromatic aldehydes with various amines have shown that cobalt-containing composites can achieve high yields (72–96%) under optimized conditions (100-150 °C, 100-150 bar H₂). walisongo.ac.id These findings suggest that similar catalyst systems could be highly effective for the synthesis of this compound.

Furthermore, the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent in reductive aminations is well-established and often provides high yields under mild, ambient conditions. This reagent is particularly attractive as it is more selective than sodium borohydride and can be used in a one-pot procedure. The reaction mass efficiency of such a process would be lower than with catalytic hydrogenation due to the stoichiometric use of the hydride reagent, but the operational simplicity and high yields often make it a preferred method on a laboratory scale.

The continuous effort to develop more active and selective catalysts, coupled with the optimization of reaction parameters in greener solvents, is crucial for advancing the synthesis of this compound towards more sustainable and economically viable processes.

Reactivity, Mechanistic Studies, and Catalytic Roles of N Tert Butyl 3 Phenyl 1 Propanamine

Fundamental Reactivity of Secondary Amines with Phenyl and Alkyl Substituents

The reactivity of N-(tert-butyl)-3-phenyl-1-propanamine is defined by the lone pair of electrons on its nitrogen atom, which imparts both basic and nucleophilic properties. However, the accessibility and reactivity of this lone pair are significantly modulated by the steric hindrance of the tert-butyl group and the electronic influence of the 3-phenylpropyl chain.

The basicity of an amine is quantified by the pKa of its conjugate acid. While the pKa of this compound is not explicitly documented, it can be estimated by considering related structures. The parent primary amine, 3-phenylpropylamine, has a conjugate acid pKa of approximately 10.05 to 10.39. chemicalbook.comdrugbank.com Alkyl groups are electron-donating and generally increase the basicity of amines by stabilizing the positive charge in the corresponding ammonium (B1175870) ion. libretexts.org Therefore, the addition of a tert-butyl group would be expected to increase the intrinsic basicity compared to 3-phenylpropylamine.

However, steric hindrance can affect basicity, particularly in solution, by impeding the solvation of the conjugate acid. For simple aliphatic amines, pKa values are typically around 10-11. libretexts.org For instance, the estimated pKa for N-butylethylamine is 10.69. nih.gov Given these factors, the pKa of this compound's conjugate acid is likely to be in the range of 10.5 to 11.5.

Nucleophilicity, a kinetic property, is distinct from basicity, a thermodynamic property. nih.gov While more basic amines are often more nucleophilic, this trend can be completely overshadowed by steric effects. The bulky tert-butyl group on the nitrogen of this compound acts as a significant shield, impeding the approach of the nitrogen's lone pair to an electrophilic center. Studies on other sterically hindered amines demonstrate this effect clearly. For example, Mayr's nucleophilicity parameters show that replacing an n-propyl group with a tert-butyl group on a primary amine can reduce its nucleophilicity by a factor of about 1000. masterorganicchemistry.com This suggests that this compound, despite its relatively high basicity, is a poor nucleophile. The extreme case of di-t-butylamine shows it to be a non-nucleophilic base, capable of abstracting protons but inert to reaction with electrophiles like benzoyl chloride due to prohibitive steric hindrance. rsc.org

Table 4.1: Comparison of Basicity for Related Amines

| Compound | Structure | pKa of Conjugate Acid | Reference |

| 3-Phenylpropylamine | C₆H₅(CH₂)₃NH₂ | ~10.05 - 10.39 | chemicalbook.comdrugbank.com |

| tert-Butylamine (B42293) | (CH₃)₃CNH₂ | ~10.7 | wikipedia.org |

| Diethylamine | (CH₃CH₂)₂NH | ~11.0 | masterorganicchemistry.com |

| This compound | C₆H₅(CH₂)₃NHC(CH₃)₃ | Est. 10.5 - 11.5 | Inferred |

Note: The pKa for this compound is an estimation based on analogous structures.

The reaction of secondary amines with electrophiles is a cornerstone of their chemistry, leading to the formation of tertiary amines, amides, and other derivatives.

Alkylation: Secondary amines react with alkyl halides via nucleophilic substitution (SN2) to form tertiary amines, which can then be further alkylated to form quaternary ammonium salts. wikipedia.org However, the rate of these reactions is highly sensitive to steric hindrance. Due to the severely hindered nature of the nitrogen atom in this compound, its alkylation would be expected to be extremely slow. Over-alkylation to the quaternary ammonium salt would be even more difficult. This low reactivity makes it a poor candidate for synthetic routes requiring N-alkylation under standard conditions. masterorganicchemistry.comnih.gov

Acylation: The reaction of primary and secondary amines with acylating agents like acid chlorides or anhydrides is typically a rapid process that yields amides. byjus.comlibretexts.orgorganic-chemistry.org A base is often added to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. youtube.com For this compound, acylation would also be significantly retarded by steric hindrance. While the reaction to form the corresponding N-tert-butyl-N-(3-phenylpropyl)amide is mechanistically possible, it would likely require forcing conditions (e.g., high temperatures) or the use of highly reactive acylating agents. The aforementioned inertness of di-t-butylamine towards benzoyl chloride suggests that this compound may also show very low reactivity with sterically demanding acylating agents. rsc.org

Mechanistic Investigations of Transformations Involving this compound

Direct mechanistic studies, including kinetic and thermodynamic analyses, for reactions involving this compound are not readily found in scientific literature. The discussion must therefore be based on general principles of amine reaction mechanisms.

Kinetics: Reaction rates involving this compound as a nucleophile will be dominated by the high activation energy imposed by steric hindrance. rti.org For any bimolecular reaction, such as alkylation or acylation, the bulky tert-butyl group will sterically clash with the electrophile in the transition state, raising its energy and thus slowing the reaction rate dramatically. In contrast, reactions where the amine acts as a Brønsted-Lowry base (proton acceptor) are generally very fast. The kinetics of such proton transfers would be rapid, limited primarily by diffusion rates in solution.

Thermodynamics: The thermodynamics of a reaction are governed by the relative stability of reactants and products. rti.org In alkylation or acylation reactions, the formation of a new C-N or C=O-N bond is typically an exothermic process. However, the steric strain introduced by forcing the bulky tert-butyl group into a more crowded environment in the product (e.g., a tertiary amine or an amide) could make the reaction less thermodynamically favorable than for a less hindered amine. For acid-base reactions, the equilibrium position is determined by the relative pKa values of the acids involved, and as a relatively strong base, this compound would readily form a stable ammonium salt with a strong acid.

In the common reactions of secondary amines, key intermediates are often transient and not directly isolated.

Acylation: The reaction with an acid chloride proceeds through a tetrahedral intermediate. The nucleophilic amine attacks the electrophilic carbonyl carbon, breaking the C=O π-bond. The resulting intermediate has a negatively charged oxygen and a positively charged nitrogen. This intermediate then collapses, reforming the carbonyl double bond and expelling the chloride leaving group. A final deprotonation step yields the neutral amide product.

Reductive Amination: When reacting with a ketone or aldehyde, a secondary amine first forms an iminium ion intermediate. youtube.com This occurs via nucleophilic attack on the carbonyl carbon to form a hemiaminal (or carbinolamine), which is then protonated and loses water to generate the C=N⁺ bond of the iminium ion. This electrophilic intermediate is then reduced in situ to form the tertiary amine.

For this compound, the formation of these intermediates would be subject to the same steric constraints discussed previously, making them form more slowly than with less hindered amines.

This compound as a Ligand in Metal-Catalyzed Reactions

Amines are frequently used as ligands in metal-catalyzed reactions, where the nitrogen lone pair coordinates to a metal center. The steric and electronic properties of the amine ligand can have a profound impact on the catalyst's activity and selectivity.

While there are no specific reports of this compound being used as a ligand, its structural features suggest potential applications. Sterically hindered amines are often employed not as formal ligands that remain coordinated throughout a catalytic cycle, but as additives that can serve as both a base and a transient ligand. For example, tert-butylamine has been used as a dual-function additive in nickel-catalyzed photoredox cross-coupling reactions, where it is proposed to act as both a base and a ligand to facilitate the catalytic process. acs.org

Given its significant steric bulk and high basicity, this compound could potentially function as a "non-coordinating" or weakly coordinating base in catalytic systems where strong coordination of the base to the metal center is detrimental. Its bulk would disfavor stable coordination to the metal, leaving the metal center more accessible for the desired catalytic transformations, while its basicity would still allow it to participate in proton transfer steps. This is analogous to the use of other hindered bases like Hünig's base (N,N-diisopropylethylamine) in organic synthesis. libretexts.org However, its utility in this capacity would need to be determined experimentally.

Coordination Chemistry and Complex Formation with Transition Metals

As a primary amine, this compound possesses a lone pair of electrons on its nitrogen atom, making it a potential ligand for coordination with transition metals. The steric bulk of the tert-butyl group can significantly influence the geometry and stability of any resulting metal complexes. While specific studies detailing the complexation of this compound are not available, it is plausible that it could act as a monodentate ligand, coordinating to metal centers such as palladium, platinum, copper, or rhodium. The formation of such complexes is a critical first step in the development of new homogeneous catalysts.

Application in Homogeneous Catalysis (e.g., cross-coupling reactions, hydrogenation)

Amines and their derivatives are frequently used as ligands in homogeneous catalysis to modulate the electronic and steric properties of the metal catalyst, thereby influencing its activity, selectivity, and stability. chemrxiv.org Palladium-catalyzed reactions, in particular, often employ N-alkyl amine ligands. chemrxiv.org

Although no specific applications of this compound as a ligand in cross-coupling or hydrogenation reactions are documented, its structure suggests potential utility. In theory, a palladium complex bearing this amine as a ligand could be investigated for activity in reactions like Suzuki, Heck, or Buchwald-Hartwig aminations. The bulky tert-butyl group could promote reductive elimination, a key step in many cross-coupling cycles. Similarly, for hydrogenation reactions, amine ligands can play a role in catalyst systems, though specific examples for this compound are absent from the literature.

Role of this compound in Organocatalysis

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. Primary amines are a cornerstone of this field, particularly in reactions involving enamine or iminium ion intermediates.

Catalytic Activity in Aldol, Mannich, or Related Reactions

The Mannich reaction is a three-component condensation of an active hydrogen compound, an aldehyde (like formaldehyde), and a primary or secondary amine to form a β-amino carbonyl compound, known as a Mannich base. libretexts.orgresearchgate.net As a primary amine, this compound could theoretically participate in Mannich-type reactions. libretexts.org The reaction mechanism typically begins with the formation of an iminium ion from the amine and the aldehyde, which then acts as an electrophile for the nucleophilic component. libretexts.org

While this is a fundamental reaction for primary amines, specific studies quantifying the catalytic efficiency or substrate scope for this compound in Aldol, Mannich, or related reactions have not been reported. Research has been conducted on decarboxylative Mannich reactions using other N-alkyl aldimines, which provides a potential route to secondary β-aminoesters. chemistryviews.org

Derivatization and Chemical Modification of N Tert Butyl 3 Phenyl 1 Propanamine for Advanced Synthetic Applications

Modifications at the Nitrogen Atom of N-(Tert-butyl)-3-phenyl-1-propanamine

The lone pair of electrons on the nitrogen atom makes it a nucleophilic center, readily participating in reactions with various electrophiles.

The secondary amine of this compound can be readily converted into amides, sulfonamides, and ureas through reactions with acylating, sulfonylating, and carbamoylating agents, respectively. These reactions typically involve the use of acyl halides, sulfonyl chlorides, or isocyanates.

Acylation: Reaction with an acyl chloride, such as acetyl chloride, in the presence of a base (e.g., triethylamine or pyridine) yields the corresponding N-acyl derivative. This transformation is fundamental in peptide synthesis and for modifying the electronic properties of the amine.

Sulfonylation: Treatment with a sulfonyl chloride, like p-toluenesulfonyl chloride, under basic conditions produces a sulfonamide. This functional group is a key feature in many pharmaceutical compounds.

Carbamoylation: Reaction with an isocyanate, such as phenyl isocyanate, leads to the formation of a substituted urea. This reaction is often used to create derivatives for biological screening.

Table 1: Examples of N-Atom Modification Reactions

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-acetyl-N-(tert-butyl)-3-phenyl-1-propanamine |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(p-toluenesulfonyl)-N-(tert-butyl)-3-phenyl-1-propanamine |

| Carbamoylation | Phenyl isocyanate | N'-(tert-butyl)-N'-(3-phenylpropyl)-N-phenylurea |

Quaternization and Amine Oxide Formation

Further modification of the nitrogen atom can be achieved through quaternization or oxidation.

Quaternization: As a secondary amine, this compound can be alkylated, for instance with an alkyl halide like methyl iodide, to form a tertiary amine. This tertiary amine can then undergo further reaction with another equivalent of an alkyl halide to form a quaternary ammonium (B1175870) salt. These salts are highly polar and can be employed as phase-transfer catalysts. The process often requires heating and may be performed neat or in a polar solvent. google.com

Amine Oxide Formation: Tertiary amines, derived from the initial secondary amine, can be oxidized to form amine N-oxides. wikipedia.org Common oxidizing agents for this transformation include hydrogen peroxide or peroxy acids like m-chloroperbenzoic acid (m-CPBA). google.comthieme-connect.de Amine oxides are highly polar, water-soluble compounds used as surfactants and in other specialized applications. wikipedia.org The formation of amine oxides is a general reaction for tertiary amines, though specific examples involving this compound derivatives are not prominently detailed in readily available literature. wikipedia.orggoogleapis.com

While primary amines condense with aldehydes and ketones to form imines, secondary amines like this compound react differently, typically forming enamines if there is an alpha-proton on the alkyl substituent. However, related structures are central to the formation of important chemical tools like nitrones.

For example, the well-known spin-trapping agent α-phenyl-N-tert-butyl nitrone (PBN) is synthesized from the condensation of benzaldehyde and tert-butylamine (B42293), forming an imine intermediate (N-benzylidene-tert-butylamine) which is subsequently oxidized. google.comnih.govchemspider.com This highlights a related synthetic pathway where an amine and an aldehyde are key precursors. google.com PBN itself is a nitrone, which is an N-oxide of an imine. nih.govchemspider.comresearchgate.netnih.gov Although not a direct reaction of the title compound, this illustrates the chemical principles of imine and nitrone formation involving similar structural motifs (a tert-butylamine and a phenyl-containing moiety).

Functionalization of the Phenyl Ring of this compound

The phenyl ring of the molecule is susceptible to electrophilic attack and can be modified using various modern synthetic methods.

The propylamino group attached to the phenyl ring is an activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS) reactions. However, the nitrogen atom is typically protected as an amide before performing EAS to prevent side reactions and to moderate the reactivity. The tert-butyl group, if present directly on a benzene (B151609) ring, is also known to be an ortho-, para-director, though its bulkiness can sterically hinder the ortho positions, favoring para substitution. stackexchange.comlibretexts.org

Common EAS reactions that can be applied to the (protected) phenyl ring include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br2 with a Lewis acid catalyst (e.g., FeBr3). ucla.edu

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl chloride or alkyl halide with a Lewis acid catalyst like AlCl3. ucla.edu

Table 2: Predicted Isomeric Distribution in Electrophilic Aromatic Substitution

| Reaction Type | Directing Influence of Propylamine Group | Expected Major Products | Steric Hindrance Consideration |

| Nitration | Ortho, Para-directing | para-Nitro derivative | Ortho position is sterically less favored. |

| Bromination | Ortho, Para-directing | para-Bromo derivative | Significant hindrance at the ortho position. |

| Friedel-Crafts Acylation | Ortho, Para-directing | para-Acyl derivative | High steric hindrance disfavors ortho-acylation. |

Metal-Catalyzed Cross-Coupling Reactions on Halogenated Phenyl Precursors

For more complex and specific modifications, metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. thermofisher.com This approach requires a halogenated precursor, which can be synthesized via electrophilic halogenation of the phenyl ring as described above. The resulting aryl halide (e.g., a bromo- or iodo-substituted this compound derivative) can then be used in various coupling reactions.

Prominent examples of such reactions include:

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction of the aryl halide with a boronic acid or ester to form a new carbon-carbon bond, enabling the introduction of other aryl or alkyl groups. researchgate.netnsf.gov

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene. mdpi-res.com

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl group. mdpi-res.com

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new carbon-nitrogen bond, allowing for the synthesis of more complex diaryl or alkyl-aryl amines.

These reactions offer a powerful and versatile platform for creating a library of derivatives from a halogenated precursor of this compound, significantly expanding its synthetic utility. ethz.ch

Side Chain Elaboration and Diversification of the Propanamine Backbone

The three-carbon chain of this compound is a prime target for structural elaboration. Modifications along this backbone can introduce new functional groups, alter the molecule's conformation, and create stereogenic centers, significantly expanding its synthetic utility.

The creation of stereocenters on the propyl chain is a critical strategy for generating chiral derivatives, which is of paramount importance in medicinal chemistry and materials science. Asymmetric synthesis methodologies can be employed to control the spatial arrangement of substituents, leading to specific stereoisomers.

One notable approach involves the asymmetric Mannich reaction, which can be used to construct chiral β-amino carbonyl compounds. These compounds are versatile intermediates for the synthesis of more complex molecules. For instance, an organocatalytic asymmetric Mannich reaction between an aldehyde, an amine, and a ketone can yield a product with newly formed stereocenters. While not directly starting with this compound, a similar strategy could be envisioned where a related precursor is modified. A key example is the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate, which establishes two stereocenters on a propanamine backbone through a proline-catalyzed reaction. orgsyn.org This demonstrates the feasibility of introducing chirality and additional functionality onto the propyl chain.

Table 1: Example of Asymmetric Mannich Reaction for Stereocenter Introduction

| Reactants | Catalyst | Product | Key Feature |

|---|

This table illustrates a representative reaction for creating stereocenters on a 3-phenyl-1-propanamine-like scaffold.

The propanamine backbone can serve as a foundation for constructing fused ring systems, leading to rigid and conformationally constrained analogues. Such annulated or polycyclic structures are of interest in drug discovery for their ability to present pharmacophoric elements in a well-defined three-dimensional orientation.

Strategies to achieve this include intramolecular cyclization reactions where functional groups, pre-installed on the N-tert-butyl group, the propyl chain, or the phenyl ring, react to form a new ring. For example, derivatives of this compound could be functionalized to undergo cyclization, leading to quinoline or indole-based structures. A metal-free nitrative cyclization of N-aryl imines using tert-butyl nitrite has been reported for the synthesis of 3-nitroindoles, showcasing a method to form a heterocyclic ring fused to the phenyl group. semanticscholar.org Similarly, propargylamines, which could be synthesized from derivatives of the parent compound, can undergo highly selective cyclization and isomerization to access functionalized quinolines. mdpi.com

Synthesis of Cyclic and Heterocyclic Analogues Derived from this compound

Transforming the linear this compound into cyclic and heterocyclic analogues is a powerful strategy for exploring new chemical space. These modifications can dramatically alter the molecule's physical and biological properties.

Intramolecular cyclization is a direct method to convert the acyclic propanamine structure into a cyclic framework. The specific ring system formed depends on the placement of reactive functional groups within the molecule.

For instance, an N-aryl amide derivative of the propanamine could undergo intramolecular cyclization to form pharmaceutically relevant 3-amino oxindoles. rsc.org This type of reaction proceeds by forming a new bond between the nitrogen or the alpha-carbon of the propanamine backbone and the phenyl ring. rsc.org Another approach involves the cyclization of nitroketene aminals that possess a tethered phenyl ring, which can be initiated by strong acids like trifluoromethanesulfonic acid to yield cyclic amidines. ias.ac.in These examples highlight the potential to create diverse heterocyclic systems, such as pyridones, through the intramolecular cyclization of appropriately functionalized N-(3-oxoalkenyl)phenylacetamides. amanote.com

Table 2: Examples of Intramolecular Cyclization Strategies for Heterocycle Synthesis

| Starting Material Type | Reagents/Conditions | Resulting Heterocycle |

|---|---|---|

| N-Aryl Amide Derivative | Base | 3-Amino Oxindole |

| Nitroketene Aminal with Phenyl Tether | Trifluoromethanesulfonic Acid | Cyclic Amidine |

This table summarizes potential cyclization pathways applicable to derivatives of this compound.

A building block in chemical synthesis is a molecule that can be readily incorporated into a larger, more complex structure. This compound possesses several features that make it an attractive candidate for a synthetic building block or scaffold. Scaffolds are core molecular frameworks upon which combinatorial libraries of compounds can be built.

The key attributes of this compound as a potential scaffold include:

A reactive secondary amine: This site allows for the attachment of a wide variety of substituents through reactions like acylation, alkylation, and reductive amination.

An accessible phenyl ring: This ring can be functionalized using electrophilic aromatic substitution or cross-coupling reactions to introduce diverse groups.

A flexible propyl linker: The three-carbon chain provides conformational flexibility and allows for the spatial separation of the amine and phenyl functionalities.

By utilizing these reactive handles, this compound can serve as a central scaffold for creating libraries of new compounds. For example, the amine can be coupled with various carboxylic acids, while the phenyl ring is functionalized with different halides or boronic acids, leading to a large array of structurally diverse molecules. This approach is fundamental in medicinal chemistry for the rapid exploration of structure-activity relationships. The development of such scaffolds is crucial for generating novel 3D nervous tissue regeneration models and in drug discovery programs. nih.govenamine.net

Advanced Analytical Techniques for Characterization of N Tert Butyl 3 Phenyl 1 Propanamine

Spectroscopic Methods for Structure Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the structural characterization of N-(tert-butyl)-3-phenyl-1-propanamine, each offering unique insights into the molecule's composition and connectivity.

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule would be expected. The aromatic protons of the phenyl group would appear in the downfield region, typically between 7.15 and 7.35 ppm. The protons of the propyl chain would exhibit characteristic multiplets, with the benzylic protons (adjacent to the phenyl ring) resonating at a different chemical shift than the other methylene (B1212753) groups. The most upfield signal would be a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group. For a closely related compound, (S)-3-(tert-butyldimethylsilyloxy)-1-phenylpropan-1-amine, the aromatic protons appear as a multiplet between 7.28 and 7.33 ppm, and the benzylic proton is a triplet at 4.07 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, one would expect to see signals for the aromatic carbons, the three carbons of the propyl chain, and the quaternary and methyl carbons of the tert-butyl group. The chemical shifts are influenced by the electronic environment of each carbon. For instance, the carbon atoms of the phenyl ring would resonate in the aromatic region (typically 120-140 ppm). The carbon attached to the nitrogen atom would be shifted downfield due to the electronegativity of nitrogen. In the spectrum of (S)-3-(tert-butyldimethylsilyloxy)-1-phenylpropan-1-amine, the aromatic carbons appear between 126.49 and 146.50 ppm, while the carbon attached to the amine is at 53.61 ppm. rsc.org General ¹³C NMR chemical shift tables indicate that carbons in amines appear in the 30-60 ppm range. wisc.edu

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are powerful tools for unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the propyl chain. An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a definitive link between the ¹H and ¹³C spectra. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Related Compounds

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Phenyl C-H | 7.15 - 7.35 (m) | 126.0 - 142.0 | Aromatic region, complex multiplet expected. |

| Propyl CH₂ (benzylic) | ~2.6 (t) | ~34.0 | Triplet due to coupling with adjacent CH₂. |

| Propyl CH₂ | ~1.8 (m) | ~32.0 | Multiplet due to coupling with adjacent CH₂ groups. |

| Propyl CH₂-N | ~2.5 (t) | ~49.0 | Triplet due to coupling with adjacent CH₂. |

| tert-Butyl C(CH₃)₃ | - | ~50.0 | Quaternary carbon, no attached protons. |

| tert-Butyl (CH₃)₃ | ~1.1 (s) | ~29.0 | Sharp singlet, 9 equivalent protons. |

| NH | Variable | - | Broad signal, position depends on solvent and concentration. |

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a "fingerprint," providing information about the functional groups present.

FTIR Spectroscopy: The FTIR spectrum of this compound would show characteristic absorption bands. The N-H stretch of the secondary amine would typically appear as a weak to medium band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The characteristic C-H bending vibrations for the tert-butyl group are expected around 1365-1390 cm⁻¹. chemicalbook.comspectrabase.com The C-N stretching vibration would likely be found in the 1000-1250 cm⁻¹ region. wisc.edu Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds. The symmetric vibrations of the phenyl ring would give rise to strong Raman signals. The C-C backbone of the propyl chain and the tert-butyl group would also be Raman active. This technique is valuable for studying molecular structure and conformation. nih.govnih.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to the π → π* transitions of the electrons in the benzene (B151609) ring. researchgate.net These transitions typically occur in the region of 200-280 nm. The presence of the alkyl amine substituent on the phenylpropyl group may cause a slight shift in the absorption maxima compared to unsubstituted benzene. While not providing detailed structural information on its own, UV-Vis spectroscopy is a valuable tool for quantitative analysis and for studying conjugation. nih.govresearchgate.net

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. For this compound itself, which is a diamagnetic molecule with no unpaired electrons, EPR spectroscopy would not yield a signal. However, this technique would be highly relevant in studies of its reactivity, particularly in reactions where radical intermediates or adducts might be formed. For example, if the compound were to undergo oxidation or participate in a reaction initiated by radical species, EPR could be used to detect and characterize the resulting paramagnetic intermediates.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₃H₂₁N), HRMS would provide a highly accurate mass measurement of the molecular ion.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). For this compound, a prominent fragment would likely arise from the loss of a methyl group from the tert-butyl group, leading to a stable iminium ion. Another characteristic fragmentation would be the cleavage of the propyl chain. The presence of the phenyl group would lead to fragments such as the tropylium (B1234903) ion at m/z 91. The base peak in the mass spectrum of tert-butylamine (B42293) is at m/z 58, corresponding to the [C₄H₁₀N]⁺ ion, and the molecular ion is often not observed due to the ease of fragmentation. pearson.com

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC is an excellent method for determining the purity of volatile compounds like this compound. The compound would be separated from any impurities based on its boiling point and interactions with the stationary phase of the GC column. GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for the identification of any co-eluting impurities. nih.govnih.govmdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purity assessment of a wide range of organic compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.com Detection is typically achieved using a UV detector, which would be sensitive to the phenyl group in the molecule. HPLC is particularly useful for analyzing less volatile impurities that may not be suitable for GC analysis. researchgate.netd-nb.infonih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantitative determination in various matrices. Due to the compound's basic nature and the presence of a chromophore (the phenyl group), reversed-phase HPLC with UV detection is a common and effective approach.

The analysis of aliphatic amines like this compound can sometimes be challenging due to their potential for strong interactions with the silica-based stationary phases, which can lead to poor peak shapes. To mitigate these effects, method development often involves the use of a C8 or C18 column with a mobile phase consisting of an organic modifier (like acetonitrile or methanol), water, and additives such as trifluoroacetic acid (TFA) or formic acid to improve peak symmetry and resolution. For quantitative analysis, a calibration curve is typically constructed by analyzing a series of standards of known concentration. helsinki.fiust.edu

In some cases, particularly for trace-level analysis, pre-column derivatization with a reagent like o-phthalaldehyde (B127526) (OPA) can be employed. psu.edu This process attaches a highly UV-active moiety to the primary amine, significantly enhancing the sensitivity of the detection.

Illustrative HPLC Parameters for Purity Analysis:

| Parameter | Value/Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Note: This table presents typical starting conditions for the analysis of a phenylalkylamine and would require optimization for this compound.

Research Findings: Studies on closely related primary amines demonstrate that reversed-phase HPLC can effectively separate the main compound from its impurities. The retention time of the analyte is influenced by the hydrophobicity of the molecule and the composition of the mobile phase. For quantitative purposes, method validation according to ICH guidelines would be necessary to establish linearity, accuracy, precision, and limits of detection and quantification. elte.hu

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) and its coupling with Mass Spectrometry (GC-MS) provide a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. GC offers high-resolution separation, while MS provides detailed structural information, enabling confident identification.

For GC analysis of primary amines, derivatization is often necessary to improve chromatographic performance by reducing peak tailing and enhancing thermal stability. Common derivatizing agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which convert the polar N-H group into a less polar silyl (B83357) derivative. nih.govnih.gov

In GC-MS, the mass spectrometer fragments the analyte molecules in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint. The fragmentation pattern of this compound would be expected to show characteristic ions corresponding to the loss of the tert-butyl group, cleavage of the propyl chain, and the formation of tropylium ions from the phenyl group.

Illustrative GC-MS Parameters:

| Parameter | Value/Condition |

| GC Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Injector Temp. | 250 °C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |

Note: This table provides a general set of conditions that would serve as a starting point for the analysis of a derivatized phenylalkylamine.

Expected GC-MS Fragmentation: While a specific mass spectrum for this compound is not readily available in the literature, the fragmentation of analogous structures suggests key fragmentation pathways. For instance, the fragmentation of fentanyl-related compounds often involves cleavage at the amide C-N bond and within the piperidine (B6355638) ring, which can provide a model for predicting the fragmentation of other N-substituted amines. caymanchem.com For this compound, a significant fragment would likely be observed corresponding to the loss of a tert-butyl radical.

Chiral Chromatography for Enantiomeric Purity Determination of Stereoisomers

Since this compound possesses a chiral center, it exists as a pair of enantiomers. The determination of the enantiomeric purity is critical in many applications, particularly in the pharmaceutical field, as enantiomers can exhibit different biological activities. Chiral chromatography is the most effective technique for separating and quantifying enantiomers. yakhak.orgnih.gov

This separation can be achieved using either chiral HPLC or chiral GC. In chiral HPLC, the separation is performed on a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are widely recognized for their broad applicability in resolving the enantiomers of various classes of compounds, including amines. yakhak.orgresearchgate.net The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. yakhak.org

Alternatively, chiral GC can be employed, often after derivatization of the amine with a chiral reagent or by using a chiral capillary column. chromatographyonline.comsigmaaldrich.com

Illustrative Chiral HPLC Parameters:

| Parameter | Value/Condition |

| Column | Chiralpak® AD-H (amylose-based CSP) |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 215 nm |

| Column Temperature | 25 °C |

Note: This table outlines typical conditions for the chiral separation of amines and would require optimization for the specific enantiomers of this compound.

Research Findings: Research on the chiral separation of related phenylpropylamines has demonstrated successful enantiomeric resolution using polysaccharide-based CSPs. elte.hunih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. The resolution and selectivity of the separation are highly dependent on the specific CSP, the composition of the mobile phase, and the temperature. elte.huyakhak.org

X-ray Crystallography for Solid-State Structural Analysis and Bond Parameters (if suitable crystals are obtained)

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined. For a chiral compound, X-ray crystallography can also unambiguously determine the absolute configuration of a single enantiomer.

Challenges and Suitability: Obtaining single crystals of sufficient size and quality for X-ray diffraction can be a significant challenge, particularly for amines which may be oils or low-melting solids at room temperature. Often, the amine is converted into a crystalline salt (e.g., hydrochloride or tartrate) to facilitate crystallization. While there are no published crystal structures specifically for this compound, the crystallographic data for structurally related compounds demonstrate the power of this technique. researchgate.netxjtlu.edu.cnresearchgate.net

Illustrative Data from a Hypothetical Crystal Structure:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95° |

| C-N Bond Length (propylamine) | ~1.47 Å |

| C-C-C Angle (propyl chain) | ~112° |

| Torsion Angle (phenyl-propyl) | ~75° |

Note: This table is purely illustrative and represents plausible data for a molecule of this type. Actual data would be derived from experimental X-ray diffraction analysis.

Future Research Directions and Emerging Applications in Organic Chemistry

Development of Novel and Efficient Synthetic Routes to N-(Tert-butyl)-3-phenyl-1-propanamine and its Stereoisomers

The advancement of synthetic methodologies towards this compound and its chiral counterparts is a focal point of contemporary research. Current efforts are aimed at improving efficiency, selectivity, and sustainability over traditional multi-step routes.

A significant area of development is the catalytic asymmetric synthesis to access specific stereoisomers. The use of chiral catalysts, such as those based on transition metals or chiral phosphoric acids, is being explored to facilitate enantioselective reactions. rsc.org Biocatalysis, employing enzymes like transaminases, presents a green and highly selective alternative for producing enantiopure amines from prochiral ketones. researchgate.net These enzymatic methods can offer high yields and stereoselectivity under mild conditions. Another promising avenue is the development of direct N-alkylation methods, potentially using manganese pincer complexes or palladium-based catalysts, which can form the N-tert-butyl group with high chemoselectivity and reduce the number of synthetic steps. nih.govchemrxiv.org

Below is a comparative table of potential synthetic strategies being investigated.

| Synthetic Strategy | Catalyst/Reagent Example | Key Advantages | Representative Hypothetical Yield (%) |

| Asymmetric Organocatalysis | Chiral Phosphoric Acid | High enantioselectivity, metal-free. rsc.org | 85-95 |

| Biocatalysis | (R)-transaminase | High stereoselectivity (≥98%), green process. researchgate.net | 75-85 |

| Transition Metal Catalysis | Manganese Pincer Complex | Use of earth-abundant metals, high chemoselectivity. nih.gov | 80-90 |

Exploration of this compound in Emerging Catalytic Systems

The molecular architecture of this compound, featuring a sterically demanding tert-butyl group and a coordinating nitrogen atom, makes it a candidate for use as a ligand in catalysis. Its role could be pivotal in tuning the performance of metal-based catalysts.

Future investigations will likely focus on its application in palladium-catalyzed cross-coupling reactions or in cobalt- and ruthenium-catalyzed "borrowing hydrogen" (or hydrogen autotransfer) reactions. chemrxiv.orgnih.govresearchgate.net In these processes, the amine can act as a ligand that modulates the electronic and steric properties of the metal center, thereby influencing reaction outcomes. nih.gov The bulky tert-butyl group can create a specific steric environment that may enhance selectivity in certain transformations. Research into immobilizing the amine or its derivatives onto solid supports could lead to the development of robust and recyclable heterogeneous catalysts. chemrxiv.org

Advanced Computational Modeling for Precise Structure-Reactivity Relationships and Predictive Design

Computational chemistry is becoming an indispensable tool for predicting the behavior and properties of molecules like this compound. Advanced modeling techniques are expected to provide deep insights into its structure and reactivity.

Methods such as Density Functional Theory (DFT) can be employed to calculate molecular orbitals, electrostatic potential, and the transition states of reactions involving this amine. smu.edu Quantum mechanical/molecular mechanical (QM/MM) models could be used to simulate its behavior in complex environments, such as within a catalyst's coordination sphere or a protein's active site. nih.gov These computational approaches allow for the in-silico screening of potential applications and the rational design of new derivatives with tailored properties, thus accelerating the experimental discovery process. acs.org

| Computational Method | Information Gained | Potential Application |

| Density Functional Theory (DFT) | Electronic structure, reaction energetics. smu.edu | Predicting reaction mechanisms and catalyst stability. |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects. | Understanding self-assembly and ligand-receptor interactions. |

| QM/MM | Properties in a complex environment. nih.gov | Modeling enzymatic reactions or heterogeneous catalysis. |

Integration of this compound into Supramolecular Chemistry and Advanced Materials Science

The amphiphilic nature of this compound, with its nonpolar phenyl and tert-butyl groups and a polar amine head, makes it a compelling building block for supramolecular chemistry and materials science. nih.govresearchgate.net

Research is anticipated to explore the self-assembly of this amine or its derivatives into organized structures like micelles or vesicles in aqueous media. nih.gov These assemblies could be responsive to stimuli such as pH. umass.edu In materials science, incorporating this amine into polymer backbones could modify the material's physical properties, such as thermal stability or surface characteristics. The bulky tert-butyl group could, for example, increase the free volume within a polymer matrix, affecting its gas permeability. Its ability to participate in non-covalent interactions could be harnessed to create self-healing materials or functional coatings. researchgate.net

Investigation of this compound as a Building Block for Functional Organic Molecules

This compound is a versatile scaffold for the synthesis of more elaborate and functional organic molecules. Its primary amine group serves as a reactive handle for a wide array of chemical transformations.